Eucalyptin Eucalyptin Eucalyptin is a natural product found in Eucalyptus globulus, Eugenia biflora, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 3122-88-1
VCID: VC21343367
InChI: InChI=1S/C19H18O5/c1-10-17(21)16-14(20)9-15(12-5-7-13(22-3)8-6-12)24-19(16)11(2)18(10)23-4/h5-9,21H,1-4H3
SMILES: CC1=C(C2=C(C(=C1OC)C)OC(=CC2=O)C3=CC=C(C=C3)OC)O
Molecular Formula: C19H18O5
Molecular Weight: 326.3 g/mol

Eucalyptin

CAS No.: 3122-88-1

Cat. No.: VC21343367

Molecular Formula: C19H18O5

Molecular Weight: 326.3 g/mol

* For research use only. Not for human or veterinary use.

Eucalyptin - 3122-88-1

CAS No. 3122-88-1
Molecular Formula C19H18O5
Molecular Weight 326.3 g/mol
IUPAC Name 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-6,8-dimethylchromen-4-one
Standard InChI InChI=1S/C19H18O5/c1-10-17(21)16-14(20)9-15(12-5-7-13(22-3)8-6-12)24-19(16)11(2)18(10)23-4/h5-9,21H,1-4H3
Standard InChI Key NHMMAMIRMITGRD-UHFFFAOYSA-N
SMILES CC1=C(C2=C(C(=C1OC)C)OC(=CC2=O)C3=CC=C(C=C3)OC)O
Canonical SMILES CC1=C(C2=C(C(=C1OC)C)OC(=CC2=O)C3=CC=C(C=C3)OC)O

Chemical Structure and Properties

Eucalyptin, chemically known as 5-hydroxy-7,4'-dimethoxy-6,8-dimethylflavone, is a penta-substituted flavone with the molecular formula C19H18O5 and a molecular weight of 326.3 g/mol . The structure features a flavone skeleton with specific substituents:

  • A hydroxyl group at position 5

  • Methoxy groups at positions 7 and 4'

  • Methyl groups at positions 6 and 8

Physical and Chemical Properties

Eucalyptin exhibits distinctive physicochemical properties that facilitate its identification and analysis, as summarized in Table 1.

PropertyValue
CAS Number3122-88-1
Molecular FormulaC19H18O5
Molecular Weight326.34 g/mol
Physical AppearanceYellowish solid
Melting Point184-185°C
Boiling Point539.5±50.0°C at 760 mmHg
Density1.3±0.1 g/cm³
Refractive Index1.606
Flash Point196.4±23.6°C
LogP34.32

Table 1: Physicochemical properties of Eucalyptin

Spectroscopic Data

The structure of Eucalyptin has been elucidated using various spectroscopic techniques. NMR spectroscopy has been particularly valuable in confirming its structural features.

The ¹H NMR spectrum (600 MHz, CDCl₃) shows characteristic signals including:

  • A singlet at δ 6.61 for H-3

  • A hydroxyl signal at δ 12.89 (5-OH)

  • Methyl singlets at δ 2.20 and 2.38

  • Methoxy groups at δ 3.78 and 3.88

  • Aromatic proton doublets characteristic of the para-substituted B-ring

These spectroscopic data, along with 2D NMR techniques like NOESY, have been instrumental in confirming the positions of the methyl and methoxy substituents on the flavone skeleton .

Natural Occurrence and Distribution

Distribution in Plant Species

Eucalyptin has been isolated from various plant species, predominantly within the Myrtaceae family. Table 2 summarizes the documented natural sources of this compound.

Plant SpeciesPlant PartReference
Callistemon citrinusNot specified
Myrcia glabraNot specified
Eucalyptus degluptaTwigs
Callistemon lanceolatusLeaves
Eucalyptus torelliana F. Muell.Leaf waxes
Eucalyptus urnigera Hook.Leaf waxes
Angophora speciesLeaf waxes

Table 2: Natural sources of Eucalyptin

Biosynthesis and Metabolism

The biosynthesis of Eucalyptin follows the general flavonoid biosynthetic pathway, with specific methylation steps occurring to produce its characteristic structure. Research on flavanone O-methylation in Eucalyptus has provided insights into the enzymatic processes involved in these transformations .

A gene encoding a flavanone 7-O-methyltransferase (EnOMT1) has been identified in Eucalyptus species with high levels of O-methylated flavanones. This enzyme acts in a regiospecific manner on various substrates, contributing to the diversity of methylated flavonoids found in Eucalyptus species .

The molecular mechanisms governing the biosynthesis of Eucalyptin involve multiple enzymes, including:

  • Flavonoid 3'-hydroxylase

  • O-methyltransferases with differing regiospecificity

  • Specialized methyltransferases that act on the A-ring of the flavone skeleton

Biological Activities

Anti-inflammatory and Antioxidant Effects

Flavonoids from Eucalyptus species, including methylated flavones similar to Eucalyptin, have demonstrated significant anti-inflammatory and antioxidant properties in various experimental models .

Studies have shown that Eucalyptus-derived flavonoids can:

  • Inhibit the production of pro-inflammatory cytokines

  • Reduce inflammation in animal models

  • Exhibit antinociceptive effects in pain models

  • Demonstrate potent antioxidant activity in DPPH, FRAP, and ABTS assays

The antioxidant capacity of Eucalyptus extracts is attributed to their rich content of flavonoids and phenolic compounds, with IC50 values often lower than those of standard antioxidants like ascorbic acid .

Ecological Significance

Flavonoids like Eucalyptin play important ecological roles in Eucalyptus species. They contribute to:

  • Protection against UV radiation

  • Defense against herbivores and pathogens

  • Adaptation to environmental stresses such as drought and frost

  • Interaction with soil microbiota in the rhizosphere

These compounds accumulate in specialized structures such as leaf glands and waxes, where they serve protective functions and contribute to the characteristic properties of Eucalyptus foliage .

Research Developments and Applications

Wood Quality Modification

Recent research has explored how flavonoids affect the chemical composition and properties of Eucalyptus wood. Studies on Eucalyptus hybrids have shown that flavonoid supplementation can:

  • Reduce extractive content in wood

  • Increase the syringyl/guaiacyl ratio in lignin

  • Alter gene expression related to wood formation

  • Improve the efficiency of enzymatic hydrolysis for biofuel production

These findings suggest potential applications for flavonoids like Eucalyptin in modifying wood properties for industrial purposes .

Genomic and Transcriptomic Research

The EUCANEXT integrated database has been developed to explore genomic and transcriptomic data from Eucalyptus species, facilitating research on genes involved in flavonoid biosynthesis and metabolism . This resource enables researchers to:

  • Identify genes related to flavonoid production

  • Analyze differential gene expression across tissues and conditions

  • Perform complex searches by gene name or sequence similarity

  • Conduct RNA-Seq analysis for understanding flavonoid-related pathways

This genomic approach has enhanced our understanding of the molecular mechanisms underlying flavonoid biosynthesis in Eucalyptus species.

Extraction and Analysis Methods

Eucalyptin and related flavonoids can be extracted from Eucalyptus plant materials using various methods. Common extraction approaches include:

  • Solvent extraction using dichloromethane, ethanol, or methanol

  • Hydrodistillation for essential oil components

  • Fractionation through column chromatography

  • Purification using silica gel chromatography

Analysis of Eucalyptin typically involves:

  • High-performance liquid chromatography (HPLC)

  • Gas chromatography coupled with mass spectrometry (GC-MS)

  • Nuclear magnetic resonance (NMR) spectroscopy

  • Various spectrophotometric methods for quantification

These techniques allow for the identification and quantification of Eucalyptin in complex plant extracts and facilitate the assessment of its purity for research and potential commercial applications.

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